molecular formula C11H16N2O B13338937 (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol

(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol

Cat. No.: B13338937
M. Wt: 192.26 g/mol
InChI Key: NOUJXZJAKHZZTE-JTQLQIEISA-N
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Description

(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is a chiral compound with a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol group, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.

Scientific Research Applications

(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol: The enantiomer of the compound, which may have different biological activities due to its chiral nature.

    4-(2-(Aminomethyl)pyrrolidin-1-yl)aniline: A similar compound with an aniline group instead of a phenol group.

    4-(2-(Aminomethyl)pyrrolidin-1-yl)benzoic acid: A derivative with a carboxylic acid group.

Uniqueness

(S)-4-(2-(Aminomethyl)pyrrolidin-1-yl)phenol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenol group. This combination of structural features allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]phenol

InChI

InChI=1S/C11H16N2O/c12-8-10-2-1-7-13(10)9-3-5-11(14)6-4-9/h3-6,10,14H,1-2,7-8,12H2/t10-/m0/s1

InChI Key

NOUJXZJAKHZZTE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)O)CN

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)O)CN

Origin of Product

United States

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